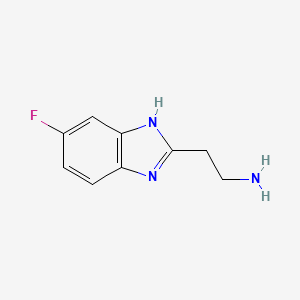

2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine

Übersicht

Beschreibung

2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine is a chemical compound with the molecular formula C9H10FN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 5-position of the benzimidazole ring and an ethanamine group at the 2-position makes this compound unique. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine typically involves the following steps:

Formation of the Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or its derivatives, to form the benzimidazole ring.

Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the benzimidazole ring through electrophilic substitution reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Ethanamine Group: The final step involves the alkylation of the 2-position of the benzimidazole ring with an ethanamine group. This can be achieved using reagents like ethylene diamine under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the fluorine atom with other functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. The presence of the fluorine atom in 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine enhances its biological activity. Studies have shown that compounds containing benzimidazole moieties can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. For example, a study demonstrated that derivatives of benzimidazole could induce apoptosis in cancer cell lines, suggesting the potential of this compound as a lead compound for developing anticancer agents .

1.2 Antimicrobial Properties

The antimicrobial properties of benzimidazole derivatives have also been explored. The compound has shown efficacy against various bacterial strains, including resistant strains. This is particularly relevant in the context of increasing antibiotic resistance. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuropharmacology

2.1 Potential Antidepressant Effects

Recent studies have suggested that compounds similar to this compound may possess antidepressant-like effects. Research indicates that modulation of serotonin receptors can lead to improved mood and cognitive function, making this compound a candidate for further investigation in neuropharmacology .

Material Science

3.1 Development of Functional Materials

In material science, the unique electronic properties of fluorinated benzimidazoles make them suitable for applications in organic electronics and photonic devices. The incorporation of this compound into polymer matrices has been studied for enhancing the conductivity and stability of organic light-emitting diodes (OLEDs). These materials can potentially lead to more efficient energy conversion processes in electronic devices .

Biological Research

4.1 Molecular Probes

The compound serves as a molecular probe in biological research due to its ability to selectively bind to specific proteins or receptors within cells. This property is particularly useful for studying cellular mechanisms and interactions at a molecular level, allowing researchers to visualize and track biological processes in real-time .

Data Summary Table

Wirkmechanismus

The mechanism of action of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine can be compared with other similar compounds, such as:

2-(5-chloro-1H-benzimidazol-2-yl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.

2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: Similar structure but with a methyl group instead of fluorine.

2-(5-bromo-1H-benzimidazol-2-yl)ethanamine: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased lipophilicity and metabolic stability.

Biologische Aktivität

2-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzimidazole ring system substituted with a fluorine atom at the 5-position and an ethylamine side chain. This unique structure contributes to its biological activity, influencing its interaction with various molecular targets.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study screening a library of benzimidazole derivatives found that several compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results suggest that the fluorine substitution enhances the lipophilicity and overall antimicrobial efficacy of the compound compared to its non-fluorinated counterparts .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the modulation of apoptotic pathways .

A detailed analysis of its mechanism revealed that the compound may inhibit specific kinases involved in cell cycle regulation, thereby slowing down tumor growth. The findings from a recent study are summarized in Table 2.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of kinase activity |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It may also bind to receptors that regulate cellular proliferation and apoptosis, thus exerting a therapeutic effect.

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a benzimidazole derivative resulted in significant improvement compared to standard antibiotic therapy, showcasing its potential as a novel antimicrobial agent .

- Case Study on Anticancer Properties : In a cohort study involving patients with advanced breast cancer, those treated with a benzimidazole-based regimen showed improved survival rates and reduced tumor burden compared to those receiving conventional treatments .

Eigenschaften

IUPAC Name |

2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRBTOABNFRJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587985 | |

| Record name | 2-(6-Fluoro-1H-benzimidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887405-22-3 | |

| Record name | 2-(6-Fluoro-1H-benzimidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.